2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Overview
Description
This would involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.
Synthesis Analysis
This involves detailing the steps, reagents, and conditions used to synthesize the compound. It may also include yield and purity information.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves identifying reactions the compound undergoes, including reactants, products, and conditions. Mechanisms may also be proposed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Anticancer Activity
- Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Research on derivatives closely related to the query compound demonstrated anticancer activity against lung, breast, and CNS cancer cell lines, highlighting the potential for developing new anticancer agents (Hammam et al., 2005).
Antioxidant Activity
- Novel Co(II) and Cu(II) Coordination Complexes : Pyrazole-acetamide derivatives were synthesized and shown to possess significant antioxidant activity. The study explores the effect of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).
Neuroinflammation PET Imaging
- Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands : A series of novel pyrazolo[1,5-a]pyrimidines related to the query compound were synthesized for potential use in PET imaging of neuroinflammation, demonstrating high affinity for TSPO (Damont et al., 2015).
Antimicrobial Activity
- Synthesis, Structural Elucidation and Anti-Microbial Screening : Another study focused on the synthesis of derivatives and their screening for antibacterial, antifungal, and anti-tuberculosis activity, indicating the compound's potential in antimicrobial therapy (MahyavanshiJyotindra et al., 2011).
Insecticidal Assessment
- Synthesis and Insecticidal Assessment Against Cotton Leafworm : Research into heterocycles incorporating a thiadiazole moiety related to the query compound showed promising insecticidal properties against Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).
Antipsychotic Potential
- Potential Antipsychotic Agents : Derivatives of the compound showed an antipsychotic-like profile in behavioral animal tests, without interacting with dopamine receptors, suggesting a new avenue for antipsychotic drug development (Wise et al., 1987).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, as well as appropriate safety precautions.
Future Directions
This could involve potential applications of the compound, areas for further research, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you may need to consult scientific literature or databases. If you have access to a university library, they can often help with this. You can also use online resources like PubMed for biomedical research, the American Chemical Society publications for chemistry research, and IEEE Xplore for engineering and technology research. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c20-16-3-1-14(2-4-16)15-9-23-26(11-15)13-19(28)22-10-17-12-27(25-24-17)18-5-7-21-8-6-18/h1-9,11-12H,10,13H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTDELNJYCRGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide |
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